![molecular formula C24H20N2O B14597227 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine CAS No. 61075-33-0](/img/structure/B14597227.png)
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine core substituted with phenyl and phenoxy groups. The presence of the 2-methylprop-2-en-1-yl group adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the phthalazine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine involves its interaction with specific molecular targets. The phenoxy and phenyl groups can participate in π-π stacking interactions with aromatic residues in proteins, while the phthalazine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 2-Methyl-1-phenyl-1-propene
- 2-Methyl-2-propen-1-ol
Uniqueness
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is unique due to its phthalazine core, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61075-33-0 |
|---|---|
Molekularformel |
C24H20N2O |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-[2-(2-methylprop-2-enyl)phenoxy]-4-phenylphthalazine |
InChI |
InChI=1S/C24H20N2O/c1-17(2)16-19-12-6-9-15-22(19)27-24-21-14-8-7-13-20(21)23(25-26-24)18-10-4-3-5-11-18/h3-15H,1,16H2,2H3 |
InChI-Schlüssel |
ULUXWLLRCYSEGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=CC=CC=C1OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
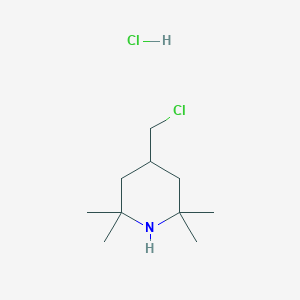

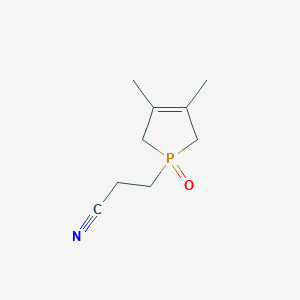
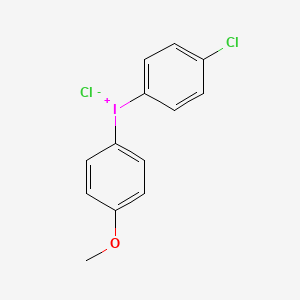

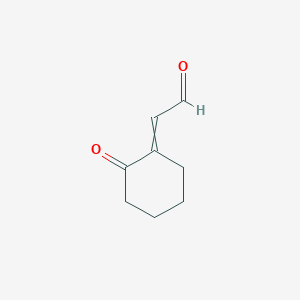
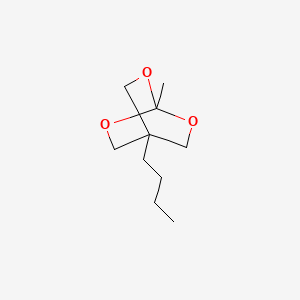
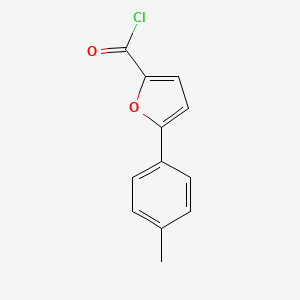

![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
